molecular formula C11H15NO3 B2666577 ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate CAS No. 792174-58-4

ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B2666577
CAS No.: 792174-58-4
M. Wt: 209.245
InChI Key: PIYPODQNLLWXJG-UWVGGRQHSA-N
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Description

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate typically involves the asymmetric reduction of a suitable precursor. One common method involves the use of carbonyl reductase enzymes to catalyze the reduction of a ketoester precursor to the desired chiral hydroxy ester . The reaction conditions often include the use of engineered bacteria containing the necessary enzymes, along with cofactors and hydrogen donors to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. These processes leverage the high specificity and efficiency of enzymes to achieve high yields and enantiomeric purity. The use of flow microreactor systems has also been explored to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved often include the modulation of enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate can be compared with other similar chiral compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYPODQNLLWXJG-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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